Sennoside A Exhibits 23-Fold Greater HIV-1 Integrase Inhibition Compared to Its Diastereomer Sennoside B
Sennoside A demonstrates significantly higher potency than Sennoside B in inhibiting HIV-1 integrase (IN) strand transfer activity [1]. This is a critical differentiator for researchers investigating the off-target or repurposing potential of this laxative compound. The data show a 23-fold difference in inhibitory concentration [1].
| Evidence Dimension | HIV-1 Integrase Strand Transfer Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.8 µM |
| Comparator Or Baseline | Sennoside B (IC50 = ~87 µM) |
| Quantified Difference | 23-fold greater potency for Sennoside A |
| Conditions | In vitro biochemical assay |
Why This Matters
This stark potency differential confirms that Sennoside A and B are not interchangeable for non-laxative biological screening, and sourcing the correct stereoisomer is essential for data reproducibility.
- [1] Medical Dictionary. Sennoside B. The Free Dictionary. View Source
